molecular formula C10H10BrFO2 B12968854 Ethyl 5-bromo-3-fluoro-2-methylbenzoate

Ethyl 5-bromo-3-fluoro-2-methylbenzoate

Cat. No.: B12968854
M. Wt: 261.09 g/mol
InChI Key: YDHVCLIGVOZWMG-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-fluoro-2-methylbenzoate is a substituted benzoate ester featuring bromine, fluorine, and methyl groups at the 5-, 3-, and 2-positions of the aromatic ring, respectively. Bromine and fluorine substituents contribute to electronic effects, influencing reactivity and binding interactions in biological systems .

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

ethyl 5-bromo-3-fluoro-2-methylbenzoate

InChI

InChI=1S/C10H10BrFO2/c1-3-14-10(13)8-4-7(11)5-9(12)6(8)2/h4-5H,3H2,1-2H3

InChI Key

YDHVCLIGVOZWMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Br)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-3-fluoro-2-methylbenzoate typically involves the esterification of 5-bromo-3-fluoro-2-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

5-bromo-3-fluoro-2-methylbenzoic acid+ethanolsulfuric acidEthyl 5-bromo-3-fluoro-2-methylbenzoate+water\text{5-bromo-3-fluoro-2-methylbenzoic acid} + \text{ethanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 5-bromo-3-fluoro-2-methylbenzoic acid+ethanolsulfuric acid​Ethyl 5-bromo-3-fluoro-2-methylbenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-3-fluoro-2-methylbenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Electrophilic substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Electrophilic substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic substitution: Products such as 5-azido-3-fluoro-2-methylbenzoate or 5-thio-3-fluoro-2-methylbenzoate.

    Electrophilic substitution: Products like 5-bromo-3-fluoro-2-methyl-4-nitrobenzoate or 5-bromo-3-fluoro-2-methyl-4-sulfonylbenzoate.

    Reduction: Ethyl 5-bromo-3-fluoro-2-methylbenzyl alcohol.

Scientific Research Applications

Ethyl 5-bromo-3-fluoro-2-methylbenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-3-fluoro-2-methylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on substituent variations, ester groups, and applications:

Ethyl 5-bromo-2-methylbenzoate

  • Structure : Lacks the 3-fluoro substituent present in the target compound.
  • Molecular Formula : C₁₀H₁₁BrO₂ vs. C₁₁H₁₀BrFO₂ (target).
  • Lower molecular weight (259.09 g/mol vs. ~273.06 g/mol for the target compound).
  • Applications : Likely used in less specialized pharmaceutical contexts due to reduced electronic modulation .

Ethyl 2-amino-5-bromo-3-fluorobenzoate

  • Structure: Features an amino group at the 2-position instead of a methyl group.
  • Molecular Formula: C₉H₉BrFNO₂ vs. C₁₁H₁₀BrFO₂ (target).
  • Key Differences: Amino group introduces polarity and hydrogen-bonding capability, enhancing aqueous solubility. Molecular weight: 262.08 g/mol (lower than the target due to smaller substituents).
  • Applications : Suitable for reactions requiring nucleophilic sites (e.g., coupling reactions) .

Methyl 5-bromo-3-fluoro-2-methylbenzoate

  • Structure : Methyl ester instead of ethyl ester.
  • Molecular Formula : C₁₀H₉BrFO₂ vs. C₁₁H₁₀BrFO₂ (target).
  • Molecular weight: 259.08 g/mol (slightly lower than the ethyl variant). Faster hydrolysis due to lower steric hindrance.
  • Applications : Widely used in pharmaceutical synthesis under ISO 9001 standards, with high purity (>99%) and rapid delivery .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C₁₁H₁₀BrFO₂ ~273.06 5-Br, 3-F, 2-CH₃, ethyl ester Pharmaceutical intermediates, APIs
Ethyl 5-bromo-2-methylbenzoate C₁₀H₁₁BrO₂ 259.09 5-Br, 2-CH₃, ethyl ester General synthesis
Ethyl 2-amino-5-bromo-3-fluorobenzoate C₉H₉BrFNO₂ 262.08 5-Br, 3-F, 2-NH₂, ethyl ester Nucleophilic coupling reactions
Mthis compound C₁₀H₉BrFO₂ 259.08 5-Br, 3-F, 2-CH₃, methyl ester High-purity APIs, fast delivery

Research Findings and Implications

  • Substituent Effects : Fluorine at the 3-position enhances metabolic stability and binding affinity in drug candidates, while bromine provides a handle for further functionalization (e.g., cross-coupling reactions) .
  • Ester Group Impact : Ethyl esters exhibit superior lipid solubility compared to methyl esters, favoring passive diffusion across biological membranes .
  • Synthetic Utility : The target compound’s combination of substituents makes it versatile for synthesizing fluorinated pharmaceuticals, agrochemicals, or dyes.

Biological Activity

Ethyl 5-bromo-3-fluoro-2-methylbenzoate is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and findings.

Chemical Structure and Properties

This compound has a molecular formula of C10H10BrFO2C_{10}H_{10}BrFO_2 and a molecular weight of approximately 265.09 g/mol. The presence of bromine and fluorine atoms in its structure contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents can enhance binding affinity through halogen bonding, which may influence the compound's pharmacological effects. The ester group can undergo hydrolysis to release the active carboxylic acid form, further facilitating interactions with biological molecules.

Antimicrobial Properties

Research indicates that halogenated benzoates, including this compound, exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Potential

Certain derivatives of halogenated benzoates have demonstrated anticancer properties in preclinical studies. This compound may also possess similar activities due to its structural characteristics. Investigations into its cytotoxic effects on cancer cell lines are warranted to evaluate its potential as an anticancer drug.

Case Studies and Research Findings

  • Enzyme Interaction Studies : A study focusing on enzyme interactions revealed that this compound could modulate enzyme activity, potentially affecting metabolic pathways involved in drug metabolism.
  • Synthesis and Scale-Up : Research on the synthesis of related brominated compounds has highlighted the importance of optimizing reaction conditions to enhance yield and purity. Such studies provide insights into scalable production methods for this compound, which is critical for industrial applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameMolecular FormulaKey Features
This compoundC10H10BrFO2C_{10}H_{10}BrFO_2Contains bromine and fluorine; potential antimicrobial and anticancer properties
Methyl 5-bromo-4-fluoro-2-methylbenzoateC10H10BrFO2C_{10}H_{10}BrFO_2Different positioning of halogens; may exhibit different biological activities
Ethyl 5-chloro-3-fluoro-2-methylbenzoateC10H10ClFO2C_{10}H_{10}ClFO_2Chlorine instead of bromine; different reactivity profile

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